molecular formula C11H7NS B8573100 Thieno[3,2-c]isoquinoline

Thieno[3,2-c]isoquinoline

Cat. No. B8573100
M. Wt: 185.25 g/mol
InChI Key: HVLOJJDWXOYDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-c]isoquinoline is a useful research compound. Its molecular formula is C11H7NS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,2-c]isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,2-c]isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thieno[3,2-c]isoquinoline

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

thieno[3,2-c]isoquinoline

InChI

InChI=1S/C11H7NS/c1-2-4-9-8(3-1)7-12-10-5-6-13-11(9)10/h1-7H

InChI Key

HVLOJJDWXOYDBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C2SC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 2-bromothien-3-ylcarbamate (35 g, 0.13 mol), 2-Formylphenylboronic acid (Cmpd IIIa, 25 g, 0.17 mol), [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium [II] (5.3 g, 6.5 mmol), and sodium bicarbonate (33 g, 0.39 mol) were combined in 40% aqueous dimethoxyethane (675 mL) and the mixture was heated to reflux. After 1 h the mixture was cooled to 23° C., treated slowly with 2 N aqueous hydrochloric acid (405 mL) and heated back to reflux for an additional 2 h. At this time the mixture was cooled to 23° C., treated slowly with 2.5 N aqueous sodium hydroxide (270 mL) and stirred for ca. 15 min. The mixture was filtered through Celite and washed with ethyl acetate (2.2 L). The organic layer was separated from the filtrate and washed with water and brine (2.2 L each), dried (K2CO3), and concentrated in vacuo to give the crude product (28 g) as a dark oil. The oil was taken up in methylene chloride (75 mL) and pre-adsorbed on silica gel (75 g). Flash chromatography on silica gel (725 g) eluting 5-, then 10-, and then 20% ethyl acetate-hexane gave the title compound (19 g, 83%, m.p. 58-61° C.) as a yellow-brown solid which was pure enough for further use.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
405 mL
Type
reactant
Reaction Step Four
Quantity
270 mL
Type
reactant
Reaction Step Five
Quantity
675 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven
Quantity
5.3 g
Type
catalyst
Reaction Step Eight
Yield
83%

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